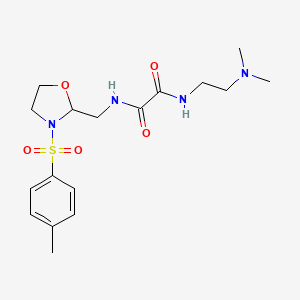

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

N1-(2-(Dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-Substituent: A 3-tosyloxazolidin-2-ylmethyl group, incorporating a sulfonate ester (tosyl) and an oxazolidine ring, which may influence steric bulk and metabolic stability.

This compound’s oxalamide core (N1,N2-substituted ethanediamide) is structurally analogous to umami flavor agonists and bioactive molecules reported in recent literature .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-13-4-6-14(7-5-13)27(24,25)21-10-11-26-15(21)12-19-17(23)16(22)18-8-9-20(2)3/h4-7,15H,8-12H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGUKWWCDHQCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C13H18N4O3S

- Molecular Weight : 306.37 g/mol

- CAS Number : 40538-81-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The dimethylamino group may enhance its interaction with biological membranes, facilitating cellular uptake.

Biological Activity Overview

Research indicates that compounds similar to N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.

- Neuroactive Properties : The dimethylamino moiety is known for enhancing neuroactivity, potentially influencing neurotransmitter systems.

- Analgesic Effects : Similar oxalamide derivatives have been reported to possess analgesic properties, indicating possible pain-relief applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of oxalamide derivatives, including the compound . Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuropharmacological Evaluation

In vivo studies demonstrated that administration of related compounds led to increased levels of serotonin and dopamine in rodent models, suggesting potential antidepressant effects. The mechanism was hypothesized to involve inhibition of monoamine oxidase (MAO).

Case Study 3: Pain Management

A comparative analysis of various oxalamide derivatives showed that certain modifications, such as the introduction of the tosyl group, enhanced analgesic activity in pain models. The compound exhibited a dose-dependent response in reducing nociceptive behavior.

Data Tables

Scientific Research Applications

Research indicates that N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for related compounds have been reported around 256 µg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have shown inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide:

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study 1 | Enzyme inhibition (e.g., COX) | Significant inhibition observed at micromolar concentrations. |

| Study 2 | Antimicrobial efficacy | Exhibited bactericidal effects against Gram-positive bacteria. |

| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines at higher concentrations. |

Case Study on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy.

Antibacterial Activity Assessment

Another study focused on the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, with MICs comparable to established antibiotics.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption : Preliminary data suggest good oral bioavailability.

- Metabolism : Primarily metabolized in the liver; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Primarily excreted via urine; renal clearance studies are ongoing.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key oxalamide derivatives from the literature:

*Molecular weights calculated based on substituent contributions.

Key Observations:

Substituent Diversity: The target compound’s dimethylaminoethyl group distinguishes it from methoxybenzyl or pyridinylethyl substituents in analogues like S336 and S5454. This may enhance water solubility and modulate receptor binding . The tosyloxazolidinylmethyl group introduces a sulfonate ester, absent in other analogues, which could improve metabolic stability by resisting esterase-mediated hydrolysis .

Biological Activity: Oxalamides like S336 and S5456 are potent umami agonists targeting the TAS1R1/TAS1R3 receptor, with EC50 values in the low micromolar range . The target compound’s tertiary amine may alter receptor affinity, though experimental data are lacking. The dimethylamino group in the target compound may reduce CYP affinity due to steric hindrance.

Metabolic Stability: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) exhibited rapid metabolism in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core . The target compound’s tosyl group may further slow degradation compared to methoxy-substituted analogues.

Pharmacokinetic and Toxicological Profiles

- Safety Margins: Structurally related oxalamides (e.g., No. 1769, No. 1770) have a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million relative to human exposure .

- Metabolism: Unlike aliphatic amides (e.g., N-(heptan-4-yl)benzamide), oxalamides resist amide hydrolysis, relying on Phase I oxidation or demethylation . The target compound’s dimethylamino group may undergo N-demethylation, forming secondary amines.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how are they addressed?

- Answer : The synthesis involves multi-step reactions, including amide coupling and oxazolidine functionalization. Key challenges include:

- Oxazolidine ring stability : The 3-tosyloxazolidin-2-yl group is sensitive to acidic/basic conditions. Reactions are conducted under neutral pH and inert atmospheres (e.g., nitrogen) to prevent ring opening .

- Amide bond formation : Coupling the dimethylaminoethyl and oxazolidine moieties requires activating agents like HATU or EDCI, with DMF as a solvent to enhance reactivity .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is used to isolate the product, confirmed by HPLC purity >95% .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., dimethylamino CH at δ 2.2–2.4 ppm) and carbonyl carbons (C=O at δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms the molecular formula (e.g., CHNOS) .

- X-ray crystallography (if applicable): Resolves stereochemistry of the oxazolidine ring and confirms tosyl group orientation .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Initial screens focus on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) due to the oxalamide’s potential as a hydrogen-bond donor .

- Membrane permeability : Caco-2 cell monolayer studies to predict oral bioavailability, leveraging the dimethylaminoethyl group’s basicity .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

- Scenario : Discrepancies in IC values across studies may arise from assay conditions or compound stability.

- Methodology :

- Dose-response reproducibility : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays) .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolysis of the oxazolidine ring in serum-containing media) .

- Structural analogs : Compare activity of derivatives (e.g., replacing tosyl with mesyl groups) to isolate pharmacophoric features .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Approach :

- Isotope labeling : Use C-labeled compound in microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

- Prodrug modification : Mask the oxalamide with ester groups to reduce first-pass metabolism, followed by enzymatic cleavage in target tissues .

- Co-crystallization studies : Resolve binding modes with cytochrome P450 enzymes (e.g., CYP3A4) to guide structural tweaks .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Design :

- Fragment replacement : Systematically vary the oxazolidine substituents (e.g., tosyl vs. acetyl) and measure binding affinity via SPR .

- Molecular dynamics simulations : Model interactions with off-target proteins (e.g., hERG channel) to predict and mitigate cardiotoxicity .

- Free-energy perturbation : Computational analysis of substituent effects on binding energy (e.g., ΔΔG calculations) .

Q. What experimental controls are critical in assessing the compound’s mechanism of action?

- Controls :

- Negative controls : Use scrambled analogs (e.g., inverted stereochemistry) to rule out non-specific binding .

- Knockout models : CRISPR-edited cell lines lacking the putative target (e.g., kinase KO) to confirm on-target effects .

- Competitive binding assays : Co-administer known inhibitors (e.g., staurosporine for kinases) to validate competitive inhibition .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

- Root causes :

- Solvent purity : Trace water in DMF reduces coupling efficiency; use molecular sieves or fresh solvent .

- Temperature gradients : Exothermic reactions may require cooling (0–5°C) to prevent side reactions (e.g., oxazolidine ring degradation) .

- Catalyst batch variability : Screen alternative catalysts (e.g., DMAP vs. HOAt) for reproducibility .

Q. Why does the compound show high in vitro activity but low in vivo efficacy?

- Hypotheses :

- Poor pharmacokinetics : Measure plasma half-life (t) and AUC in rodent models; consider PEGylation for prolonged circulation .

- Active transport limitations : Use P-glycoprotein inhibitors (e.g., verapamil) in BBB penetration studies for CNS targets .

- Protein binding : Equilibrium dialysis to quantify serum albumin binding, which may reduce free drug availability .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

Table 2 : Common Synthetic Derivatives for SAR Studies

| Derivative | Structural Change | Observed Impact | Reference |

|---|---|---|---|

| A | Tosyl → Mesyl | Increased solubility, reduced activity | |

| B | Dimethylamino → Piperidine | Enhanced CNS penetration | |

| C | Oxazolidine → Thiazolidine | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.